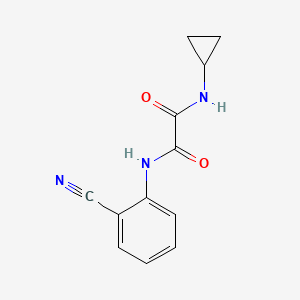

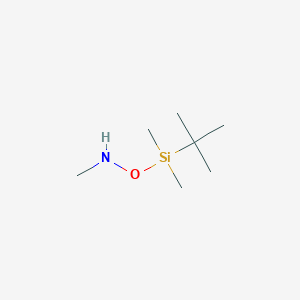

N'-(2-cyanophenyl)-N-cyclopropyloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(2-Cyanophenyl)chloromethanimidoyl Chloride has been synthesized from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent .Molecular Structure Analysis

The molecular structure of similar compounds such as N-(2-Cyanophenyl)formamide and N-(2-Cyanophenyl)cyclopropanecarboxamide have been reported. The former has a molecular formula of C8H6N2O and an average mass of 146.146 Da , while the latter has a molecular formula of C11H10N2O and a molecular weight of 186.21 .Chemical Reactions Analysis

Cyanoacetamides, which are related to the requested compound, are known to be polyfunctional compounds possessing both electrophilic and nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as N-(2-Cyanophenyl)cyclopropanecarboxamide have been reported. It is a solid compound with a molecular weight of 186.21 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Skeletons

The compound is used in the synthesis of heterocyclic skeletons. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, results in different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .

Formation of 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas

The precursor N-(2-cyanophenyl)benzimidoyl chloride is used to synthesize 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas . These are formed by the spontaneous intramolecular cycloaddition reaction of the 3-alkyl-1-[(2-cyanophenylimino)phenylmethyl]thioureas via regioselective N1 attack at the cyano group .

Formation of 3-R-1-(2-phenylquinazolin-4-yl)-thioureas

The blocking of nitrogen by an alkyl group to form the open chain 1,3-dialkyl-1-[(2-cyanophenylimino)phenylmethyl]thioureas might produce the benzothiadiazocines or benzotriazocines .

Synthesis of Benzotriazocine

The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing multi-nucleophilic active sites, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, is principally expected to give the thioureas as a first step by the favored nitrogen attack at the imidoyl carbon followed by the subsequent attack of the residual nucleophilic substituents to afford either the benzotriazocine or the benzothiadiazocine .

Synthesis of Benzothiadiazocine

As mentioned above, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing multi-nucleophilic active sites can also lead to the formation of benzothiadiazocine .

Intramolecular Cycloaddition Reactions

The compound is used in intramolecular cycloaddition reactions of the products formed in situ by addition of secondary amines to N-(2-cyanophenyl)benzimidoyl isothicyanate .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to perampanel , a non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that N1-(2-cyanophenyl)-N2-cyclopropyloxalamide might also target the AMPA glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .

Mode of Action

If we consider its potential similarity to perampanel, it might decrease neuronal excitation by non-competitive inhibition of the ampa receptor . This means it would bind to a site on the receptor distinct from the active site, preventing the receptor from adopting an active conformation without directly competing with the agonist.

Biochemical Pathways

If it acts similarly to perampanel, it would affect the glutamatergic signaling pathway by inhibiting ampa receptors . This could lead to a decrease in excitatory neurotransmission, potentially affecting various downstream effects such as synaptic plasticity, learning, and memory.

Result of Action

If it acts similarly to perampanel, it might lead to a decrease in neuronal excitation , which could potentially result in anticonvulsant effects, given the role of AMPA receptors in seizure activity.

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-7-8-3-1-2-4-10(8)15-12(17)11(16)14-9-5-6-9/h1-4,9H,5-6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCNHZBBEKMIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-cyclopropyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)

![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)

![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide](/img/structure/B2802601.png)

![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2802603.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)